molecular formula C22H23NO3 B1599820 Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate CAS No. 863578-50-1

Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate

Cat. No.: B1599820
CAS No.: 863578-50-1
M. Wt: 349.4 g/mol
InChI Key: YYRKDUZWMBHTAY-UHFFFAOYSA-N
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Description

Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate is a complex organic compound with a unique structure that combines a cyclohexyl group, a hydroxyphenyl group, and an indole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the indole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxyphenyl Substitution: The hydroxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a hydroxyphenyl halide reacts with the indole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, Lewis acid catalysts.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, while the indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-cyclohexyl-2-(4-hydroxyphenyl)-1H-indole-6-carboxylate: Similar structure but with the hydroxy group in a different position, leading to different biological activities.

    Methyl 3-cyclohexyl-2-(2-methoxyphenyl)-1H-indole-6-carboxylate: Similar structure but with a methoxy group instead of a hydroxy group, affecting its reactivity and interactions.

    Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-5-carboxylate: Similar structure but with the carboxylate group in a different position, influencing its chemical properties and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting biological activities.

Properties

IUPAC Name

methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-26-22(25)15-11-12-16-18(13-15)23-21(17-9-5-6-10-19(17)24)20(16)14-7-3-2-4-8-14/h5-6,9-14,23-24H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRKDUZWMBHTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475494
Record name Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863578-50-1
Record name Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate (2 g, 5.95 mmol) obtained in the same manner as in the method described in WO03/010140 and 2-hydroxyphenylboronic acid (1.23 g, 8.91 mmol) in 1,2-dimethoxyethane (20 ml) and water (10 ml) were added lithium chloride (504 mg, 11.9 mmol), sodium carbonate (1.9 g, 17.9 mmol) and tetrakis(triphenylphosphine)palladium (687 mg, 0.59 mmol), and the mixture was heated under reflux for 10 hr. The mixture was allowed to cool to room temperature, and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. After filtration, the solvent was evaporated under reduced pressure and the residue was purified by silica gel chromatography (hexane:ethyl acetate=3:1-2:1) to give methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate (1.81 g, yield 87.7%).
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Synthesis routes and methods III

Procedure details

To a solution of methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate (prepared as described in WO2004/087714, from commercially available methyl indole-6-carboxylate) in a mixture of 1,2-dimethoxyethane and ethanol (5:2, v/v, 0.2 M) were added 2 eq of Na2CO3 (2 M aqueous solution), 1.3 eq of (2-hydroxyphenyl)boronic acid and 0.1 eq of tetrakis(triphenylphosphine)palladium(0). The mixture was degassed thoroughly with a stream of dry nitrogen and then heated to 100° C. overnight. The reaction mixture was allowed to cool, diluted with some EtOAc and filtered over a plug of CELITE. The filtrate was diluted with EtOAc and the organic phase washed with water, brine and dried over Na2SO4 before being filtered and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel (1:7 EtOAc/petroleum ether, then 1:3) to afford the title compound as a light yellow solid (60%). 1H NMR (400 MHz, DMSO-d6, 300 K) 1.14-1.38 (m, 3H), 1.63-1.81 (m, 5H), 1.82-1.96 (m, 2H), 2.62-2.70 (m, 1H), 3.84 (s, 3H), 6.92 (t, J 7.4, 1H), 7.00 (d, J 8.0, 1H), 7.22 (dd, J 1.3, 7.5, 1H), 7.26 (dt, J 1.4, 8.0, 1H), 7.57 (dd, J 1.2, 8.5, 1H), 7.78 (d, J 8.5, 1H), 7.98 (d, J 1.2, 1H), 9.69 (s, 1H), 11.22 (s, 1H); MS (ES+) m/z 350 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate
Reactant of Route 2
Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate
Reactant of Route 4
Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate
Reactant of Route 6
Methyl 3-cyclohexyl-2-(2-hydroxyphenyl)-1H-indole-6-carboxylate

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